molecular formula C28H32N4O4 B4007719 N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No.: B4007719
M. Wt: 488.6 g/mol
InChI Key: LFFTZOZCAFHHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.24235551 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline, due to its complex structure incorporating nitroaniline, piperazine, and benzoyl functional groups, is a versatile compound in chemical synthesis. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with aromatic and heterocyclic amines, including compounds structurally similar to this compound, demonstrates the potential for creating mono-substitution products and highlights the reactivity of nitroaniline derivatives with various amines for the synthesis of compounds containing benzofuroxan fragments (Gibadullina et al., 2012). This underscores the compound's utility in developing novel chemical entities through selective substitution reactions.

Biological Applications

In the context of biological applications, derivatives of nitroaniline and piperazine, akin to this compound, have been explored for their pharmacological activities. For instance, benzimidazole derivatives, which share structural similarities with the compound , have been investigated for their antihistaminic activity, indicating the potential of such compounds in allergic disease management due to their low toxicities (Gadhave, Vichare, & Joshi, 2012). This highlights the therapeutic relevance of this compound derivatives in medicinal chemistry, especially in the development of new antihistamines.

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-butoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-2-3-19-36-25-12-9-23(10-13-25)28(33)31-17-15-30(16-18-31)24-11-14-27(32(34)35)26(20-24)29-21-22-7-5-4-6-8-22/h4-14,20,29H,2-3,15-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFTZOZCAFHHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.